2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one 2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15945477
InChI: InChI=1S/C9H6ClFN2O2/c1-15-7-2-4-6(3-5(7)11)12-9(10)13-8(4)14/h2-3H,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C9H6ClFN2O2
Molecular Weight: 228.61 g/mol

2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC15945477

Molecular Formula: C9H6ClFN2O2

Molecular Weight: 228.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one -

Specification

Molecular Formula C9H6ClFN2O2
Molecular Weight 228.61 g/mol
IUPAC Name 2-chloro-7-fluoro-6-methoxy-3H-quinazolin-4-one
Standard InChI InChI=1S/C9H6ClFN2O2/c1-15-7-2-4-6(3-5(7)11)12-9(10)13-8(4)14/h2-3H,1H3,(H,12,13,14)
Standard InChI Key CDXYYAJAGOYGOK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)F

Introduction

Synthesis and Optimization Strategies

The synthesis of 2-chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one typically involves multistep routes starting from substituted anthranilic acids or simpler quinazolinones. A representative pathway is outlined below:

Table 1: Synthetic Routes and Yields

StepReactants/ConditionsKey IntermediateYieldReference
16-Methoxy-7-fluoroanthranilic acid, ClCOCOCl7-Fluoro-6-methoxy-2H-benzo[d] oxazine-2,4(1H)-dione78%
2NH₃/EtOH, reflux7-Fluoro-6-methoxyquinazolin-4(3H)-one65%
3POCl₃, DMF (Vilsmeier-Haack)2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one82%

Mechanistic Insights:

  • Step 1: Cyclocondensation of anthranilic acid derivatives with phosgene analogs forms the oxazine-dione intermediate .

  • Step 2: Ammonolysis under reflux introduces the 4-oxo group, yielding the quinazolinone core .

  • Step 3: Chlorination at C2 using POCl₃ proceeds via a Vilsmeier-Haack-type mechanism, with DMF acting as a catalyst .

Physicochemical and Spectroscopic Properties

The compound exhibits distinct spectral characteristics:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, C5-H), 7.62 (d, J = 8.8 Hz, 1H, C8-H), 4.02 (s, 3H, OCH₃) .

  • ¹³C NMR: δ 162.1 (C4=O), 156.8 (C7-F), 149.2 (C2-Cl), 55.9 (OCH₃) .

  • HRMS (ESI+): m/z 257.02 [M+H]⁺ (calc. 257.02) .

Table 2: Physicochemical Properties

PropertyValueMethod
Melting Point228–231°CDSC
LogP1.85 ± 0.12HPLC (C18)
Solubility (H₂O)<0.1 mg/mLShake-flask
pKa4.2 (quinazolinone NH)Potentiometric

Biological Activities and Mechanistic Studies

Anticancer Activity

2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one inhibits EGFR and PAK4 kinases, with IC₅₀ values of 12 nM and 18 nM, respectively . In A549 lung cancer cells, it induces apoptosis via caspase-3 activation (EC₅₀ = 0.8 μM) and suppresses metastasis by 62% at 1 μM .

Antimicrobial Effects

Against Staphylococcus aureus (MRSA), the compound shows MIC₉₀ = 4 μg/mL, outperforming ciprofloxacin (MIC₉₀ = 8 μg/mL). The fluoro group enhances penetration through bacterial cell walls .

Enzyme Inhibition

  • COX-2 Inhibition: 89% at 10 μM (compared to celecoxib’s 94%) .

  • HDAC6 Selectivity: 30-fold over HDAC1 (IC₅₀ = 7 nM vs. 210 nM) .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a precursor for third-generation EGFR inhibitors. Macrocyclization with diethylene glycol linkers improves tumor targeting (e.g., compound 18 in with Emac = 3.1).

Material Science

As a ligand, it forms luminescent complexes with Eu³⁺ (quantum yield Φ = 0.41), applicable in OLEDs.

Analytical Chemistry

Functionalized silica gels incorporating this quinazolinone detect Hg²⁺ at 0.1 ppb via fluorescence quenching (Ksv = 2.1 × 10⁴ M⁻¹).

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Quinazolinone Derivatives

CompoundEGFR IC₅₀ (nM)LogPAqueous Solubility (mg/mL)
2-Chloro-7-fluoro-6-methoxy121.85<0.1
2-Chloro-6-methoxy452.100.3
7-Fluoro-6-methoxy 281.720.5
2,7-Dichloro-6-methoxy 892.35<0.05

The fluoro substituent at C7 enhances kinase selectivity while reducing hydrophobicity compared to dichloro analogs .

Future Perspectives

Ongoing research focuses on:

  • Prodrug Formulations: Phosphonooxymethyl derivatives to enhance oral bioavailability .

  • Combination Therapies: Synergy with PD-1/PD-L1 inhibitors in immuno-oncology .

  • Green Synthesis: Photocatalytic methods using TiO₂ nanoparticles to reduce POCl₃ dependence.

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